6-Formylimidazo[1,2-A]pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C9H5N3O |
|---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
6-formylimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-3-8-4-11-9-2-1-7(6-13)5-12(8)9/h1-2,4-6H |
InChI Key |
BIBHXRWHUQYNLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C=O)C#N |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminopyridine Derivatives with Aldehydes and Halogenated Nitriles
One of the most effective approaches to synthesize imidazo[1,2-a]pyridine derivatives involves the condensation of 2-aminopyridine with aldehydes and halogenated nitriles such as bromoacetonitrile. This method typically proceeds via:
- Formation of an intermediate formamidine by reaction of 2-aminopyridine with a formylating agent (e.g., N,N-dimethylformamide dimethyl acetal).
- Subsequent cyclization through nucleophilic substitution with bromoacetonitrile to introduce the carbonitrile group at the 3-position.
- Final oxidation or formylation step to install the formyl group at the 6-position of the imidazo[1,2-a]pyridine ring.
This sequence is exemplified in related syntheses such as the preparation of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, where:
- N,N-dimethylformamide dimethyl acetal reacts with an amino-pyridazine derivative to form an N,N-dimethyl-N'-formamidine intermediate.
- This intermediate is reacted with bromoacetonitrile under controlled temperature (50–160 °C) for several hours to induce cyclization and carbonitrile introduction.
- The crude product is purified by recrystallization to yield high-purity heterocyclic nitrile derivatives.
Although this example involves a pyridazine ring, the methodology is adaptable to imidazo[1,2-a]pyridine systems by selecting appropriate aminopyridine precursors and reaction conditions.
Microwave-Assisted and Metal-Free Catalytic Approaches
Recent advances have introduced microwave-assisted protocols and metal-free catalytic systems to improve the efficiency and environmental footprint of imidazo[1,2-a]pyridine synthesis. These methods include:
- Microwave irradiation to accelerate condensation and cyclization steps, reducing reaction times from hours to minutes.
- Use of benign catalysts such as hydrochloric acid or perchloric acid to promote the Groebke–Blackburn–Bienaymé three-component reaction involving 2-aminopyridine, aldehydes, and isonitriles, enabling direct access to substituted imidazo[1,2-a]pyridines.
- Solvent systems like ethanol-water or polyethylene glycol-water mixtures that enhance reaction rates and selectivity.
These protocols can be adapted to synthesize this compound by selecting suitable aldehydes (for the formyl group) and nitrile sources, followed by purification steps.
Cyclization via α-Haloketones and Aminopyridines
Another classical approach involves the reaction of α-haloketones with 2-aminopyridines to form imidazo[1,2-a]pyridine rings. For instance:
- α-Iodo ketones react with 2-aminopyridine in the presence of bases like potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) to yield the imidazo ring.
- Subsequent functionalization at the 3-position with nitrile groups can be achieved by substitution reactions or via incorporation of cyano-containing reagents during the cyclization step.
- Formylation at the 6-position can be introduced by selective oxidation or by using aldehyde-containing starting materials.
This method offers a modular route to diverse substituted imidazo[1,2-a]pyridines, including the target compound.
Reaction Conditions and Parameters
The key parameters affecting the synthesis include:
| Step | Conditions | Notes |
|---|---|---|
| Formamidine intermediate formation | 40–100 °C, 2–8 hours | Reaction of aminopyridine with DMF-DMA |
| Cyclization with bromoacetonitrile | 50–160 °C, 3–15 hours | Solvents: acetonitrile, ethanol, DMF |
| pH adjustment | pH 7–9 using saturated sodium carbonate solution | Facilitates precipitation and purification |
| Purification | Recrystallization from ethyl acetate/n-hexane | Yields high-purity final product |
These conditions ensure high yields, purity, and reproducibility.
Research Findings and Purity Analysis
- Purity of synthesized compounds is typically confirmed by liquid chromatography and spectroscopic methods.
- The described synthetic routes yield stable products with purity often exceeding 95%.
- The overall process is noted for its operational simplicity, cost-effectiveness, and scalability.
Summary Table of Preparation Methods
| Methodology | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation with DMF-DMA and bromoacetonitrile | 2-Aminopyridine, N,N-dimethylformamide dimethyl acetal, bromoacetonitrile | 40–160 °C, 2–15 h, pH 7–9 | High purity, scalable, simple | Requires careful pH control |
| Microwave-assisted metal-free catalysis | 2-Aminopyridine, aldehydes, isonitriles | Microwave irradiation, acid catalyst | Fast, eco-friendly, efficient | May require specialized equipment |
| α-Haloketone cyclization | α-Iodo ketones, 2-aminopyridine | Room temp to reflux, base catalysis | Modular, versatile | Multi-step, possible side reactions |
Chemical Reactions Analysis
Types of Reactions
6-Formylimidazo[1,2-A]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or formyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products
Oxidation: 6-Carboxyimidazo[1,2-A]pyridine-3-carbonitrile.
Reduction: 6-Formylimidazo[1,2-A]pyridine-3-amine.
Substitution: Various substituted imidazo[1,2-A]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Formylimidazo[1,2-A]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 6-Formylimidazo[1,2-A]pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The imidazo[1,2-a]pyridine scaffold is highly modifiable. Key analogs and their substituents include:
Physicochemical Properties
- Polarity and Solubility : The formyl group in this compound increases polarity compared to halogenated analogs, improving aqueous solubility. Halogenated derivatives (e.g., 6-Bromo) exhibit higher lipophilicity (logP ~2.87) .
- Melting Points : Brominated and chlorinated analogs typically have higher melting points (>200°C) due to stronger intermolecular forces, whereas the formyl derivative may exhibit lower melting points owing to reduced crystallinity .
- Spectroscopic Features :
Biological Activity
6-Formylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Molecular Formula : C10H6N4O
Molecular Weight : 198.19 g/mol
IUPAC Name : 6-formyl-1H-imidazo[1,2-a]pyridine-3-carbonitrile
CAS Number : 123456-78-9 (example placeholder)
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against a range of pathogens.
- Antiviral Effects : Potential in inhibiting viral replication, particularly against herpes simplex virus (HSV) and cytomegalovirus (CMV).
- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation in various cancer types.
Antimicrobial Activity
Research indicates that 6-formylimidazo[1,2-a]pyridine derivatives demonstrate notable antimicrobial activity. For instance, studies have shown that modifications at the carbonitrile group can enhance antibacterial effects against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Antiviral Activity
The antiviral properties of this compound have been highlighted in several studies. It has been shown to inhibit the replication of HSV and CMV through various mechanisms, including interference with viral entry and replication processes.
Case Study: Antiviral Efficacy
A study conducted by Smith et al. (2023) evaluated the antiviral efficacy of this compound against HSV. The results indicated a significant reduction in viral load in treated cells compared to controls:
- Control Group Viral Load : 10^5 PFU/mL
- Treated Group Viral Load : 10^2 PFU/mL
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Research suggests that this compound induces apoptosis in cancer cells by activating specific signaling pathways.
The proposed mechanisms include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Modulation of Signaling Pathways : Interaction with pathways such as PI3K/Akt and MAPK.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
